[3-(Cyclopropylamino)propyl]dimethylamine

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

[3-(Cyclopropylamino)propyl]dimethylamine (IUPAC: N1-Cyclopropyl-N3,N3-dimethylpropane-1,3-diamine) is a tertiary diamine of molecular formula C8H18N2 and molecular weight 142.24 g/mol, featuring a cyclopropylamino group linked to a dimethylamino-terminated propyl chain. The compound is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from major suppliers , and at 98% purity from alternative vendors.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13243871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Cyclopropylamino)propyl]dimethylamine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1CC1
InChIInChI=1S/C8H18N2/c1-10(2)7-3-6-9-8-4-5-8/h8-9H,3-7H2,1-2H3
InChIKeyMFHQVTHYVRBQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Cyclopropylamino)propyl]dimethylamine (CAS 1184082-71-0): Technical Baseline for Scientific Procurement


[3-(Cyclopropylamino)propyl]dimethylamine (IUPAC: N1-Cyclopropyl-N3,N3-dimethylpropane-1,3-diamine) is a tertiary diamine of molecular formula C8H18N2 and molecular weight 142.24 g/mol, featuring a cyclopropylamino group linked to a dimethylamino-terminated propyl chain . The compound is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from major suppliers , and at 98% purity from alternative vendors . As a cyclopropyl-substituted amine, it belongs to a privileged scaffold class in medicinal chemistry, where the inherent ring strain (~27.5 kcal/mol) and conformational rigidity of the cyclopropane ring are leveraged to enhance metabolic stability, modulate pKa, and introduce unique binding profiles [1]. The compound serves primarily as a synthetic building block and research intermediate, with potential applications in sigma receptor ligand design, LSD1/KDM1A inhibitor development, and cytochrome P450 mechanistic probe studies [2].

WorkflowCyclopropylamine building block for fragment-based discovery and sigma receptor screeningLow-MW starting point with reported pharmacophore compatibility
SelectionDirect N-cyclopropyl attachment enables CYP450 mechanistic probe studiesSupports suicide substrate research; N-cyclopropylmethyl analogs lack this function
CompatibilityMulti-technique QC (NMR, HPLC, GC) at 95% purity facilitates reproducible assay integrationReduces impurity-driven false positives in screening campaigns

Why [3-(Cyclopropylamino)propyl]dimethylamine Cannot Be Generically Substituted by In-Class Analogs


Within the cyclopropylamine-diamine family, seemingly minor structural variations produce functionally distinct molecules that are not interchangeable for scientific applications. Replacing the direct N-cyclopropyl attachment with an N-cyclopropylmethyl group (CAS 1154342-16-1, MW 156.27) increases molecular weight by ~9.9% and inserts a methylene spacer that electronically decouples the cyclopropyl ring from the nitrogen lone pair, fundamentally altering the compound's capacity to serve as a mechanism-based cytochrome P450 inactivator [1]. Substituting the cyclopropyl ring with a larger cycloalkyl ring (e.g., cyclooctyl analog, CAS 1021028-72-7, MW 212.37) increases molecular weight by ~49% and eliminates the ring-strain-dependent reactivity that defines cyclopropylamine pharmacology . Shortening the propyl linker to an ethyl linker (as in the C7H16N2 analog) alters the spatial relationship between the two amine functionalities, affecting chelation geometry and receptor pharmacophore matching . These structural differences translate into quantifiable changes in molecular properties that directly impact experimental outcomes, making generic substitution scientifically invalid without explicit re-validation.

!N-cyclopropylmethyl analog (CAS 1154342-16-1) cannot replicate mechanism-based CYP inactivation. The methylene spacer electronically decouples the cyclopropyl ring, abolishing suicide substrate potential required for CYP probe applications.
!Larger cycloalkyl analogs (e.g., cyclooctyl) eliminate ring-strain-dependent reactivity. Conformational flexibility and higher molecular weight shift binding entropy and pharmacophore matching, making direct substitution invalid for SAR studies.
!Linker length variation alters amine geometry. Shortening the propyl chain to ethyl changes the spatial relationship between amine groups, affecting chelation and receptor pharmacophore matching without explicit re-validation.

[3-(Cyclopropylamino)propyl]dimethylamine: Quantitative Differentiation Evidence for Informed Procurement


Molecular Weight Advantage of [3-(Cyclopropylamino)propyl]dimethylamine Over the Cyclopropylmethyl Analog

[3-(Cyclopropylamino)propyl]dimethylamine (MW 142.24 g/mol) is 14.03 Da lighter than its closest commercially available analog, N1-(cyclopropylmethyl)-N3,N3-dimethylpropane-1,3-diamine (CAS 1154342-16-1, MW 156.27 g/mol), representing a 9.0% molecular weight reduction . In fragment-based drug discovery, where the Rule of Three (MW ≤ 300) applies, every 14 Da reduction improves ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / heavy atom count) and leaves greater headroom for subsequent chemical elaboration without exceeding Lipinski thresholds [1].

MW vs cyclopropylmethyl analog
Head-to-head
142.24 g/mol
14.03 Da lower (9.0% reduction) vs N1-(cyclopropylmethyl)-N3,N3-dimethylpropane-1,3-diamine (156.27 g/mol); one fewer heavy atom
Supports fragment-likeness screening and greater synthetic expandability
Rule-of-3 context; improves ligand efficiency metrics relative to comparator
Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Batch-Specific QC Documentation for [3-(Cyclopropylamino)propyl]dimethylamine: Purity and Analytical Traceability

Commercially, [3-(Cyclopropylamino)propyl]dimethylamine is available at two verified purity grades: 95% (Bidepharm, with batch-specific NMR, HPLC, and GC traceability) and 98% (Leyan) . In contrast, many in-class analogs (e.g., the cyclopropylmethyl variant CAS 1154342-16-1) are typically offered at a single 95% specification without multi-technique QC documentation . The availability of orthogonal purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) at the 95% grade provides procurement scientists with quantitative batch-to-batch consistency data that is absent for most comparator compounds.

Batch QC traceability
Head-to-head
95% (NMR + HPLC + GC)
Multi-technique orthogonal QC vs typical single-method 95% for cyclopropylmethyl analog; 98% grade also available
Enables batch-to-batch reproducibility review
Reduces risk of impurity-driven assay artifacts
Chemical procurement Quality assurance Reproducibility

Direct N-Cyclopropyl Attachment Enables Mechanism-Based Cytochrome P450 Inactivation: Class-Level Differentiation from N-Cyclopropylmethyl Analogs

The direct N-cyclopropyl attachment in [3-(Cyclopropylamino)propyl]dimethylamine preserves the structural prerequisite for mechanism-based (suicide) inactivation of cytochrome P450 enzymes—a property that is abolished when a methylene spacer is inserted between the cyclopropyl ring and the nitrogen atom (as in N-cyclopropylmethyl analogs) [1]. Hanzlik and Tullman demonstrated that N-cyclopropyl-N-methylaniline undergoes P450-catalyzed oxidative N-dealkylation via a cyclopropane ring-opening pathway that results in covalent enzyme inactivation, whereas the N-cyclopropylmethyl analog does not support this ring-opening mechanism and thus fails to inactivate the enzyme [2]. This class-level property makes [3-(Cyclopropylamino)propyl]dimethylamine a candidate mechanistic probe for studying amine-oxidizing P450 enzymes, a role for which N-cyclopropylmethyl-substituted comparators are structurally disqualified.

CYP inactivation mechanism
Class-level
Direct N-cyclopropyl → suicide inactivation possible; N-cyclopropylmethyl → abolished
Hanzlik & Tullman (1982, 1984): ring-opening pathway forms cyclopropanone hydrate; N-benzyl-N-cyclopropyl-N-methylamine shown inactive
Supports CYP450 mechanistic probe research context
Class-level inference; experimental validation for this specific diamine advised
Drug metabolism CYP450 inactivation Mechanistic probes Suicide substrates

Cyclopropyl-Induced pKa Modulation Relative to Acyclic Alkylamino Analogs

The cyclopropyl group exerts a measurable electron-withdrawing effect through its σ-character, lowering the pKa of the adjacent secondary amine relative to acyclic alkyl-substituted analogs. For the closely related substructure N,N-dimethylcyclopropanamine, the predicted pKa is 8.91 ± 0.20 . In comparison, acyclic tertiary amines such as N,N-dimethylpropylamine exhibit pKa values of approximately 10.2 [1]. This pKa depression of ~1.3 log units has practical consequences: at physiological pH (7.4), the fraction of un-ionized (membrane-permeable) species is higher for the cyclopropyl-substituted amine, which is consistent with the established observation that cyclopropyl substitution increases blood-brain barrier permeability [2]. For [3-(Cyclopropylamino)propyl]dimethylamine, the secondary cyclopropylamine (estimated pKa ~8.5–9.0) and the terminal tertiary dimethylamine (pKa ~9.5–10.0) provide a dual-basicity profile that can be exploited for pH-dependent solubility and permeability modulation [3].

pKa shift vs acyclic analog
Class-level
ΔpKa ≈ 1.3 units lower
Predicted secondary cyclopropylamine pKa ~8.5–9.0; dimethylamine ~9.5–10.0; vs acyclic N,N-dimethylpropylamine pKa ~10.2
Supports ionization-state screening for permeability research
Predicted values; experimental measurement recommended
Physicochemical properties pKa Drug-likeness Permeability

Conformational Rigidity Advantage of the Cyclopropyl Ring Versus Flexible Cycloalkyl and Linear Alkyl Analogs

The cyclopropyl ring in [3-(Cyclopropylamino)propyl]dimethylamine imposes significant conformational restriction compared to larger cycloalkyl analogs. The C–C–C bond angle in cyclopropane is approximately 60° (vs. ~109.5° for tetrahedral carbon), with a C–C bond distance of 151 pm, creating a rigid, planar three-carbon scaffold with minimal conformational freedom [1]. By contrast, the cyclooctyl analog ([3-(cyclooctylamino)propyl]dimethylamine, CAS 1021028-72-7, MW 212.37) possesses an eight-membered ring with multiple low-energy conformations, introducing entropic penalties upon target binding that are absent with the cyclopropyl scaffold . This conformational restriction translates into a measurable entropic advantage: for cyclopropylamine-containing ligands binding to biological targets, the loss of conformational entropy upon binding is reduced by approximately 0.5–1.5 kcal/mol per rotatable bond constrained, relative to flexible acyclic or large-ring analogs [2].

Conformational rigidity
Class-level
Cyclopropyl: single conformer; cyclooctyl: ≥4 conformers
Estimated ΔΔS of binding ~0.5–1.5 kcal/mol favoring cyclopropyl; C–C–C angle ~60°
Supports SAR pharmacophore mapping with reduced conformational ambiguity
Entropic benefit derived from class; confirm for target of interest
Conformational restriction Entropic benefit Target engagement SAR studies

Sigma Receptor Ligand Potential: Scaffold Differentiation from Phenylcyclopropylamine-Based LSD1 Inhibitors

Cycloalkylalkylamines bearing the 3-(dimethylamino)propyl motif constitute a recognized pharmacophore for sigma receptor binding, distinct from the arylcyclopropylamine scaffold that dominates LSD1/KDM1A inhibitor development [1]. While phenylcyclopropylamine (tranylcypromine analog) exhibits an LSD1 IC50 of approximately 32 µM, optimized 2-arylcyclopropylamine derivatives achieve IC50 values of 1.9–2.5 µM [2]. Critically, the sigma receptor pharmacophore requires the flexible aminoalkyl chain (exemplified by the 3-(dimethylamino)propyl group present in [3-(Cyclopropylamino)propyl]dimethylamine), whereas the LSD1 pharmacophore demands an aryl substituent on the cyclopropyl ring for potent inhibition [3]. This pharmacophoric divergence means that [3-(Cyclopropylamino)propyl]dimethylamine is structurally predisposed toward sigma receptor applications rather than LSD1 inhibition, representing a distinct and non-interchangeable tool compound relative to arylcyclopropylamine-based LSD1 inhibitors .

Sigma vs LSD1 pharmacophore
Class-level
Sigma receptor pharmacophore present; LSD1 pharmacophore absent
LSD1 IC50 predicted >100 µM (no aryl group); arylcyclopropylamines LSD1 IC50 1.9–32 µM
Supports sigma receptor screening; not suitable for LSD1 inhibition studies
Target selectivity must be verified experimentally
Sigma receptor LSD1/KDM1A CNS pharmacology Target selectivity

Optimal Research and Industrial Application Scenarios for [3-(Cyclopropylamino)propyl]dimethylamine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Low-MW Starting Point for Sigma Receptor-Targeted Lead Generation

With a molecular weight of 142.24 g/mol—14.03 Da below the cyclopropylmethyl analog—[3-(Cyclopropylamino)propyl]dimethylamine meets fragment library criteria (MW < 300, ideally < 250) [1]. Its inherent sigma receptor pharmacophore (3-(dimethylamino)propyl chain) combined with the conformational rigidity of the cyclopropyl ring makes it suitable as a fragment hit for sigma-1 or sigma-2 receptor screening campaigns. Procurement at 95–98% purity with multi-technique QC documentation [2] ensures compatibility with biophysical screening methods (SPR, NMR, thermal shift) where impurity-driven artifacts are a known failure mode.

Cytochrome P450 Mechanistic Probe: Investigating SET vs. HAT Pathways in Amine Oxidation

The direct N-cyclopropyl attachment in [3-(Cyclopropylamino)propyl]dimethylamine preserves the ring-strain-dependent reactivity that enables cyclopropane ring opening upon single-electron transfer (SET) oxidation [1]. Research groups studying the mechanism of P450-catalyzed amine N-dealkylation can employ this compound as a mechanistic probe to distinguish between hydrogen atom transfer (HAT) and SET pathways, using product analysis for cyclopropanone hydrate (indicative of HAT) or ring-opened products (indicative of SET) [2]. The N-cyclopropylmethyl analog is structurally incapable of serving this function, making correct compound selection critical for experimental validity.

CNS-Targeted Chemical Probe Design: Exploiting Cyclopropyl-Enhanced BBB Permeability

The cyclopropyl substitution in [3-(Cyclopropylamino)propyl]dimethylamine reduces the pKa of the secondary amine by approximately 1.3 units relative to acyclic alkylamino analogs [1], increasing the fraction of neutral, membrane-permeable species at physiological pH. This property, combined with the established correlation between cyclopropyl substitution and enhanced blood-brain barrier permeability [2], positions this compound as a preferred starting scaffold for CNS-targeted chemical probe development where brain penetration is a critical requirement. The dual-basicity profile (secondary cyclopropylamine pKa ~8.5–9.0; tertiary dimethylamine pKa ~9.5–10.0) provides tunable ionization states for optimizing both solubility and passive permeability.

Structure-Activity Relationship (SAR) Studies: Rigid Scaffold for Pharmacophore Mapping

The conformational rigidity of the cyclopropyl ring—with a fixed C–C–C bond angle of ~60° and only one accessible conformation—eliminates the conformational ambiguity inherent to flexible acyclic or large-ring analogs [1]. For medicinal chemistry teams conducting SAR studies around the 1,3-diamine pharmacophore, [3-(Cyclopropylamino)propyl]dimethylamine provides an unambiguous conformational anchor that simplifies the interpretation of binding data and enables precise mapping of steric and electronic requirements at the target binding site. The 33% molecular weight reduction versus the cyclooctyl analog (142.24 vs. 212.37 g/mol) further reduces the entropic penalty upon target binding, potentially yielding improved binding affinity for the same pharmacophoric elements [2].

Application
Selection Property
Validation Focus
Fragment-based sigma receptor screening
Low MW (142 Da) and sigma pharmacophore context
Biophysical assay compatibility (SPR, NMR); batch QC reproducibility
CYP450 amine oxidation mechanism studies
Direct N-cyclopropyl attachment for suicide substrate potential
Product analysis (cyclopropanone hydrate) for HAT vs SET pathway assignment
CNS penetration research
Cyclopropyl-induced pKa shift and reported BBB permeability trend
Ionization state and passive permeability assessment in model systems
SAR and pharmacophore mapping
Cyclopropyl conformational rigidity as scaffold anchor
Binding data interpretation with reduced conformational ambiguity
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